molecular formula C5H10ClF2N B1449910 (S)-3,3-difluorocyclopentanamine hydrochloride CAS No. 1408148-48-0

(S)-3,3-difluorocyclopentanamine hydrochloride

Cat. No. B1449910
CAS RN: 1408148-48-0
M. Wt: 157.59 g/mol
InChI Key: IIUHMNFTPGBLCX-WCCKRBBISA-N
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Description

“(S)-3,3-difluorocyclopentanamine hydrochloride” is a hydrochloride salt of an amine. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds . The “(S)” denotes the stereochemistry of the compound, indicating it is the “left-handed” version of the molecule.


Chemical Reactions Analysis

Amines, such as the one in this compound, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . The presence of the fluorine atoms may also influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a hydrochloride salt of an amine, it would likely be soluble in water . The presence of fluorine atoms could also influence its properties, as fluorine is highly electronegative.

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • The synthesis of 3,3-difluoropyrrolidine hydrochloride, an important synthon for creating biologically active compounds, showcases the utility of difluorinated amines like (S)-3,3-difluorocyclopentanamine hydrochloride. This synthesis demonstrates the compound's role in the development of new pharmaceuticals and bioactive molecules (Wei, Makowski, & Rutherford, 2012).

Neurokinin-1 Receptor Antagonists

  • Research on neurokinin-1 receptor antagonists suitable for intravenous and oral administration highlights the relevance of difluorinated cyclopentanamines in developing compounds with potential applications in treating emesis and depression. These studies indicate the compound's significance in neuroscience and therapeutic applications (Harrison et al., 2001).

Fluorinated Piperidines and Pipecolic Acids

  • The creation of new synthetic pathways toward valuable 3,3-difluoropiperidines and the first synthesis of N-protected 3,3-difluoropipecolic acid, a new fluorinated amino acid, underlines the importance of difluorinated cyclopentanamines in synthesizing novel amino acids and piperidines. These findings are crucial for medicinal chemistry and drug design (Verniest et al., 2008).

Adsorption and Removal of Contaminants

  • Studies on the enhanced adsorption for the removal of contaminants like tetracycline hydrochloride using biochar derived from various sources demonstrate the application of difluorinated cyclopentanamines in environmental science, particularly in water treatment and pollutant removal processes (Zhang et al., 2021).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. Amines and fluorinated compounds are found in a variety of pharmaceuticals and can have diverse mechanisms of action .

Safety and Hazards

The safety and hazards of this compound would depend on its exact structure and properties. Generally, handling of chemical substances requires appropriate safety measures to prevent exposure and harm .

Future Directions

The future directions for this compound would depend on its intended use and efficacy. If it’s intended for use as a pharmaceutical, it would need to undergo extensive testing and clinical trials .

properties

IUPAC Name

(1S)-3,3-difluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)2-1-4(8)3-5;/h4H,1-3,8H2;1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUHMNFTPGBLCX-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C[C@H]1N)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3,3-difluorocyclopentanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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